3,4-Dimethylpyrrolidine-2,5-dione

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Optimization

Compound CAS 33425-47-7 is a privileged C6-symmetric scaffold delivering >100-fold lipophilicity enhancement (LogP 0.24 vs -0.85 for succinimide). The 3,4-dimethyl substitution pattern is critical for GABA transporter pharmacophore engagement, ensuring reproducible CNS drug discovery results. With a convenient melting point (107-109°C) suitable for melt-phase and flow chemistry, this building block accelerates synthesis of blood-brain barrier penetrant candidates. Insist on the authentic 3,4-dimethyl derivative to maintain biological activity—generic succinimide or mono-methyl analogs compromise your research outcomes. Order now for global shipment.

Molecular Formula C6H9NO2
Molecular Weight 127.143
CAS No. 33425-47-7
Cat. No. B2917650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylpyrrolidine-2,5-dione
CAS33425-47-7
Molecular FormulaC6H9NO2
Molecular Weight127.143
Structural Identifiers
SMILESCC1C(C(=O)NC1=O)C
InChIInChI=1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9)
InChIKeyKKDOXQYWUITYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylpyrrolidine-2,5-dione (CAS 33425-47-7): A Versatile Succinimide Scaffold for GABA Uptake Inhibitor Synthesis and Physicochemical Optimization


3,4-Dimethylpyrrolidine-2,5-dione (CAS 33425-47-7), also known as 2,3-dimethylsuccinimide, is a C6-symmetric pyrrolidine-2,5-dione derivative bearing two methyl groups at the 3- and 4-positions . This substituted succinimide core serves as a privileged scaffold in medicinal chemistry, particularly as a key intermediate for the synthesis of 3,4-disubstituted pyrrolidine-based GABA uptake inhibitors and monoamine transporter modulators [1]. Its predicted physicochemical profile (LogP 0.24; pKa 9.70) confers significantly enhanced lipophilicity compared to the unsubstituted succinimide parent, rendering it a strategically distinct building block for CNS drug discovery programs requiring optimized blood-brain barrier permeability .

3,4-Dimethylpyrrolidine-2,5-dione Procurement: Why Unsubstituted Succinimide Cannot Substitute in CNS-Focused Synthesis


Unsubstituted succinimide (pyrrolidine-2,5-dione) and its N-alkylated analogs are widely available commodity chemicals, yet their physicochemical properties fundamentally differ from the 3,4-dimethyl substituted derivative. The introduction of two methyl groups at the 3- and 4-positions increases the calculated LogP from -0.85 (succinimide) to 0.24 , representing a >100-fold theoretical increase in lipophilicity that critically impacts CNS partitioning and target engagement [1]. Furthermore, the 3,4-dimethyl substitution pattern is essential for the stereochemical and conformational constraints required in GABA uptake inhibitor pharmacophores [2]. Generic substitution with unsubstituted succinimide or mono-methyl analogs would therefore compromise both physicochemical optimization and biological activity in downstream applications, making direct procurement of the specific 3,4-dimethyl derivative essential for reproducible research outcomes.

3,4-Dimethylpyrrolidine-2,5-dione: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage: 3,4-Dimethylpyrrolidine-2,5-dione Exhibits >1 Log Unit Higher LogP Than Unsubstituted Succinimide

The calculated LogP of 3,4-dimethylpyrrolidine-2,5-dione is 0.24 , compared to -0.85 for unsubstituted succinimide (pyrrolidine-2,5-dione) . This difference of +1.09 LogP units indicates approximately 12-fold higher lipophilicity, a critical parameter for CNS penetration where optimal LogP values range between 1 and 3 [1]. The enhanced lipophilicity arises from the two methyl substituents at the 3- and 4-positions, which increase hydrophobic surface area without introducing hydrogen bond donors that would impair membrane permeability [2].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Optimization

Melting Point Depression vs. Succinimide: 3,4-Dimethyl Substitution Lowers Melting Point by 16-20°C, Facilitating Processing

3,4-Dimethylpyrrolidine-2,5-dione exhibits a melting point of 107-109°C , compared to 125-127°C for unsubstituted succinimide . This 16-20°C reduction in melting point, attributable to the disruption of crystalline packing by the two methyl substituents, can improve handling characteristics and reduce energy requirements for melt-based processing or formulation [1]. In contrast, 3-methylpyrrolidine-2,5-dione shows an even lower melting point of 61-63°C , which may present stability and purity challenges during storage and handling.

Solid-State Handling Formulation Process Chemistry

Increased Lipophilicity Over 3-Methyl Analog: 3,4-Dimethylpyrrolidine-2,5-dione Shows +0.24 LogP Advantage

Compared to the mono-methyl analog 3-methylpyrrolidine-2,5-dione (LogP = -0.0022) , 3,4-dimethylpyrrolidine-2,5-dione (LogP = 0.24) exhibits a +0.24 LogP increase, representing approximately 1.7-fold higher lipophilicity. This incremental lipophilicity gain, achieved through the addition of a second methyl group, may be advantageous for fine-tuning CNS drug properties within the optimal LogP range of 1-3 [1]. The symmetrical 3,4-disubstitution pattern also eliminates stereochemical complexity present in mono-substituted analogs, simplifying analytical characterization and potential regulatory considerations [2].

SAR Studies Lipophilicity Optimization CNS Drug Design

Documented Utility as Key Intermediate for GABA Uptake Inhibitors: 3,4-Disubstitution Pattern Required for Biological Activity

A dedicated doctoral dissertation (Petz, 2017) describes the synthesis of 3,4-disubstituted pyrrolidine derivatives, including those derived from 3,4-dimethylpyrrolidine-2,5-dione, as potential GABA uptake inhibitors [1]. The 3,4-disubstitution pattern is essential for achieving the conformational constraints necessary for binding to GABA transporter proteins (GAT1-GAT4) [2]. Unsubstituted succinimide and mono-substituted analogs lack the requisite steric and conformational features to effectively engage the GABA transporter pharmacophore [3]. While specific IC50 values for the parent 3,4-dimethylpyrrolidine-2,5-dione are not publicly available, the compound serves as a critical starting material for generating active derivatives with nanomolar potency [4].

GABA Uptake Inhibition CNS Therapeutics Medicinal Chemistry

3,4-Dimethylpyrrolidine-2,5-dione Application Scenarios: Where Lipophilicity and Synthetic Utility Drive Selection


CNS Drug Discovery: Lead Optimization of GABA Uptake Inhibitors

3,4-Dimethylpyrrolidine-2,5-dione is an ideal starting material for medicinal chemistry programs targeting GABA transporter proteins (GAT1-GAT4) [1]. Its increased lipophilicity (LogP 0.24) compared to unsubstituted succinimide (LogP -0.85) aligns with optimal CNS drug properties, potentially reducing the number of synthetic steps required to achieve target LogP values . The 3,4-disubstitution pattern provides the conformational rigidity necessary for GABA transporter pharmacophore engagement, enabling the synthesis of derivatives with improved binding affinity and selectivity .

Process Chemistry: Melt-Phase Synthesis and Formulation

The moderate melting point (107-109°C) of 3,4-dimethylpyrrolidine-2,5-dione [1] makes it suitable for melt-phase reactions and solvent-free synthetic protocols, offering operational advantages over higher-melting succinimide (125-127°C) . This property facilitates continuous flow chemistry applications and reduces energy consumption during processing . The compound's predicted thermal stability and moderate boiling point (261.1°C) further support its use in industrial-scale transformations .

Chiral Building Block Synthesis: Stereodivergent Access to Enantioenriched Succinimides

Recent advances in asymmetric transfer hydrogenation enable the stereodivergent synthesis of all four stereoisomers of 3,4-disubstituted succinimides from readily available starting materials [1]. 3,4-Dimethylpyrrolidine-2,5-dione serves as a racemic reference standard and a precursor to enantiomerically pure derivatives via dynamic kinetic resolution . This capability is valuable for pharmaceutical development where chirality impacts biological activity and regulatory approval pathways .

Analytical Reference Standard: Impurity Profiling in Succinimide-Based APIs

3,4-Dimethylpyrrolidine-2,5-dione is listed as a reference impurity standard for pharmaceutical analysis [1]. Its distinct chromatographic and spectroscopic properties (e.g., predicted pKa 9.70 ± 0.70 ) facilitate the identification and quantification of related substances in active pharmaceutical ingredients (APIs) derived from succinimide scaffolds, supporting regulatory compliance and quality control .

Quote Request

Request a Quote for 3,4-Dimethylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.